molecular formula C21H18N4O4 B11198497 7-(2-Methoxyphenyl)-3-(phenylcarbamoyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

7-(2-Methoxyphenyl)-3-(phenylcarbamoyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11198497
M. Wt: 390.4 g/mol
InChI Key: FXQABJWRJXZPTA-UHFFFAOYSA-N
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Description

7-(2-METHOXYPHENYL)-3-(PHENYLCARBAMOYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 7-(2-METHOXYPHENYL)-3-(PHENYLCARBAMOYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID typically involves multi-step reactions starting from readily available starting materials. Common synthetic routes include:

Chemical Reactions Analysis

7-(2-METHOXYPHENYL)-3-(PHENYLCARBAMOYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-(2-METHOXYPHENYL)-3-(PHENYLCARBAMOYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(2-METHOXYPHENYL)-3-(PHENYLCARBAMOYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar compounds to 7-(2-METHOXYPHENYL)-3-(PHENYLCARBAMOYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID include other pyrazolo[1,5-a]pyrimidine derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications. Some examples include:

The uniqueness of 7-(2-METHOXYPHENYL)-3-(PHENYLCARBAMOYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID lies in its specific substituents, which confer distinct biological activities and potential therapeutic benefits.

Properties

Molecular Formula

C21H18N4O4

Molecular Weight

390.4 g/mol

IUPAC Name

7-(2-methoxyphenyl)-3-(phenylcarbamoyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C21H18N4O4/c1-29-18-10-6-5-9-14(18)17-11-16(21(27)28)24-19-15(12-22-25(17)19)20(26)23-13-7-3-2-4-8-13/h2-12,17,24H,1H3,(H,23,26)(H,27,28)

InChI Key

FXQABJWRJXZPTA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2C=C(NC3=C(C=NN23)C(=O)NC4=CC=CC=C4)C(=O)O

Origin of Product

United States

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